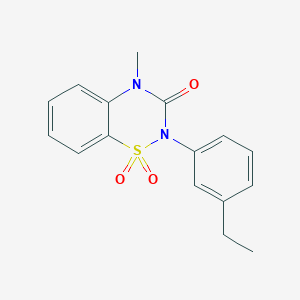

2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

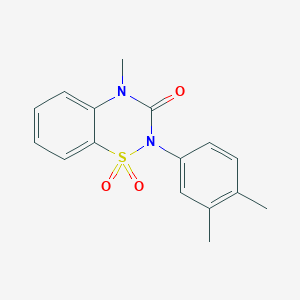

The compound is a derivative of benzothiadiazine, which is a heterocyclic compound containing a benzene ring fused to a thiadiazine ring. The presence of the ethylphenyl and methyl groups, as well as the dihydro-2H-1lambda6,2,4 indicates further complexity in the structure .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiadiazine ring system is a bicyclic structure, and the presence of the ethylphenyl and methyl groups would add further complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the benzothiadiazine ring system and the presence of the ethylphenyl and methyl groups .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metal surfaces from corrosion makes them relevant for applications in various sectors, including infrastructure and transportation.

Synthetic Chemistry

Various synthetic methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, lead to the synthesis of thiophene derivatives . These reactions enable the creation of structurally diverse benzothiadiazine compounds for further investigation.

Carbohydrate Chemistry (Photocatalysis)

While not directly related to benzothiadiazine, recent developments in photocatalysis impact synthetic carbohydrate chemistry . Researchers explore innovative ways to transform carbohydrate derivatives using visible light photochemistry.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-ethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-3-12-7-6-8-13(11-12)18-16(19)17(2)14-9-4-5-10-15(14)22(18,20)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNYPXLEZQQFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6455478.png)

![5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455486.png)

![N-cyclohexyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455502.png)

![2-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455524.png)

![2-tert-butyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455529.png)

![2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455533.png)

![2-(2,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455558.png)

![2-(2,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455561.png)

![2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455573.png)

![2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6455577.png)